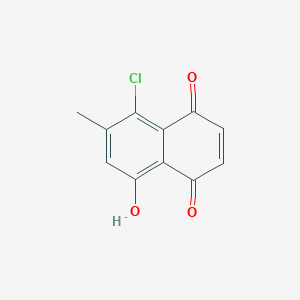

5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione

Description

Properties

IUPAC Name |

5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c1-5-4-8(15)9-6(13)2-3-7(14)10(9)11(5)12/h2-4,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGHDXVKTCRJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)C=CC(=O)C2=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311050 | |

| Record name | 5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52431-61-5 | |

| Record name | NSC236612 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione typically involves the chlorination of 8-hydroxy-6-methylnaphthalene-1,4-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the naphthalene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions using appropriate chlorinating agents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research has indicated that derivatives of 1,4-naphthoquinones, including 5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione, exhibit notable antimicrobial properties. These compounds have been studied for their effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain naphthoquinones demonstrate significant activity against Mycobacterium tuberculosis and other resistant strains of bacteria .

Antitumor Properties

The compound has also been investigated for its potential in cancer therapy. Naphthoquinone derivatives have been found to inhibit the growth of various cancer cell lines, including colon adenocarcinoma and breast ductal carcinoma. Specific modifications in the naphthoquinone structure can enhance their cytotoxic effects against these cancer cells .

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of naphthoquinones. These compounds are believed to protect neuronal cells from oxidative stress and may play a role in preventing neurodegenerative diseases . The cardioprotective effects attributed to these compounds also suggest their potential in treating cardiovascular diseases .

Agricultural Applications

Herbicidal Activity

this compound is noted for its role as an active ingredient in herbicides. It is particularly effective in controlling various weed species due to its ability to disrupt plant growth processes. The compound is often synthesized for use in products like cloquintocet mexyl, which is utilized in agricultural settings to enhance crop yields by managing weed populations effectively .

Animal Feed Additive

In addition to its herbicidal properties, this compound has been explored as an additive in animal feed. Its inclusion can improve animal health and growth rates due to its antimicrobial properties, which help control infections within livestock populations .

Material Science Applications

Dyes and Pigments

The unique chemical structure of this compound allows it to be used as a dye or pigment in various industrial applications. Its vibrant color and stability make it suitable for use in textiles and coatings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Mahapatra et al., 2007 | Antimicrobial Activity | Demonstrated effectiveness against Mycobacterium tuberculosis with potential for drug development. |

| Van der Kooy & Meyer, 2006 | Neuroprotective Effects | Highlighted protective functions against oxidative stress in neuronal cells. |

| ResearchGate Publication | Antitumor Activity | Evaluated cytotoxic effects on colon adenocarcinoma and breast cancer cell lines showing promising results. |

Mechanism of Action

The mechanism of action of 5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Naphthoquinones

The table below compares 5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione with structurally related naphthoquinones and a cyclohexanedione derivative:

Substituent Effects on Physicochemical Properties

- Chlorine vs. However, the hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents relative to methoxy or alkyl-substituted derivatives .

- Alkyl Chains : Long alkyl chains (e.g., heptyl in 3ad, dodecyl in DMDD) significantly increase LogP values, favoring lipid membrane interactions but reducing aqueous solubility. The tert-pentyl group in 3ai introduces steric bulk, which may hinder molecular packing and alter reactivity .

- Methoxy and Benzyloxy Groups : ’s compound substitutes hydroxyl with methoxy and benzyloxy groups, reducing polarity and increasing stability against oxidation. The benzyloxy group further enhances aromatic interactions in hydrophobic environments .

Reactivity and Stability

- Naphthoquinones vs. Cyclohexanediones: The aromatic naphthoquinone core (target compound, 3ad, 3ai, ) exhibits greater conjugation and redox activity compared to DMDD’s non-aromatic cyclohexanedione structure. This difference may influence applications in electron-transfer processes or as enzyme inhibitors .

Biological Activity

5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds recognized for their diverse biological activities. This compound has garnered attention for its potential applications in medicine and biology, particularly due to its unique structural features that enhance its biological reactivity.

- Molecular Formula : C11H7ClO3

- Molecular Weight : 222.62 g/mol

- Chemical Structure : The presence of the chlorine atom at the 5-position of the naphthalene ring is significant as it can influence both the chemical reactivity and biological activity of the compound.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) through redox cycling. This process can lead to oxidative stress in cells, potentially inducing cell death, which makes it a candidate for anticancer therapies. The compound also interacts with various cellular components, influencing multiple biochemical pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthoquinones, including this compound, exhibit notable antimicrobial properties. The compound has shown effectiveness against various strains of bacteria and fungi, with studies indicating a correlation between structural modifications and enhanced antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound is supported by studies indicating its ability to induce apoptosis in cancer cells. The oxidative stress generated by ROS can activate signaling pathways that lead to programmed cell death. Comparative studies have shown that this compound exhibits higher cytotoxicity against certain cancer cell lines than its non-chlorinated analogs.

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Case Study: Anticancer Activity

In a specific study focusing on the anticancer effects of this compound, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 20 µM across different cancer cell lines.

- Mechanism : Apoptosis was confirmed through flow cytometry analysis, indicating that cells underwent programmed cell death after treatment.

Comparative Analysis with Related Compounds

When compared to other naphthoquinone derivatives such as 5-Hydroxy-2-methyl-naphthalene-1,4-dione and 8-Hydroxyquinoline derivatives, this compound stands out due to its enhanced biological activity attributed to the chlorine substituent.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 5-Hydroxy-2-methyl-naphthalene-1,4-dione | Moderate | Moderate |

| 8-Hydroxyquinoline Derivatives | Variable | Low |

Q & A

Basic: What synthetic methodologies are most effective for producing 5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via condensation reactions involving halogenated naphthoquinone precursors. For example, substituted naphthoquinones (e.g., 2,3-dichloro-1,4-naphthoquinone) can react with amines or hydroxyl-containing reagents under controlled conditions. Key parameters include:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Catalysts : Acidic or basic conditions (e.g., acetic acid or NaHCO₃) facilitate nucleophilic substitution at the quinone’s chloro-substituted positions .

- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility of aromatic intermediates .

Yield optimization requires monitoring by TLC or HPLC to isolate the product before oxidation side reactions occur.

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Answer:

- Single-Crystal X-Ray Diffraction (XRD) : Resolves the quinoid backbone geometry, confirming the positions of chlorine, hydroxyl, and methyl substituents. Key metrics:

- C–C bond lengths (mean 0.001 Å accuracy) and R-factor (<0.05) ensure precision .

- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3057 cm⁻¹, C=O at 1644–1590 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves regiochemistry; chloro-substituted carbons appear downfield (δ 120–140 ppm for aromatic C–Cl) .

Advanced: How can researchers address discrepancies in reported biological activities (e.g., antitumor vs. antimicrobial efficacy) across studies?

Answer:

Contradictions often arise from variations in:

- Assay Systems : Cell-line specificity (e.g., HeLa vs. MCF-7 for antitumor testing) impacts activity .

- Dosage and Exposure Time : Sub-cytotoxic doses may show antimicrobial but not antitumor effects .

- Redox Sensitivity : The compound’s quinone moiety may act as a pro-oxidant in cancer cells but an antioxidant in bacterial models .

Methodological Recommendations : - Use standardized protocols (e.g., CLSI for antimicrobial assays, MTT for cytotoxicity).

- Include positive controls (e.g., doxorubicin for antitumor, ampicillin for antimicrobial) to benchmark activity .

Advanced: What computational or experimental strategies are used to predict environmental persistence and toxicity of this compound?

Answer:

- QSAR Modeling : Predicts biodegradation half-life and bioaccumulation potential using logP (partition coefficient) and electronic parameters (e.g., HOMO-LUMO gaps) .

- In Silico Toxicity Profiling : Tools like TEST (Toxicity Estimation Software Tool) assess mutagenicity or endocrine disruption based on structural alerts (e.g., chloro-quinone motifs) .

- Experimental Validation : Aerobic degradation studies in soil/water systems (OECD 301/307 guidelines) measure half-life under varying pH and microbial activity .

Advanced: How does the compound’s regiochemistry influence its interaction with biological targets (e.g., enzymes or DNA)?

Answer:

- Electrophilic Substitution : The chloro group at position 5 enhances electrophilicity, promoting covalent binding to thiols in enzyme active sites (e.g., thioredoxin reductase) .

- Hydrogen Bonding : The hydroxyl group at position 8 facilitates interactions with DNA minor grooves or kinase ATP-binding pockets .

- Steric Effects : The methyl group at position 6 may hinder intercalation but improve membrane permeability .

Experimental Design : - Perform docking simulations (AutoDock Vina) followed by mutagenesis studies to validate binding sites.

- Compare activity of regioisomers (e.g., 5-Cl vs. 7-Cl derivatives) to isolate positional effects .

Basic: What are the stability considerations for storing and handling this compound in laboratory settings?

Answer:

- Light Sensitivity : Protect from UV light to prevent quinone photoreduction; store in amber vials at –20°C .

- Moisture Control : The hydroxyl group increases hygroscopicity; use desiccants in storage containers.

- Oxidation Prevention : Add antioxidants (e.g., BHT) to solutions or store under inert gas (N₂/Ar) .

Advanced: How can researchers reconcile conflicting data on the compound’s redox behavior in different biological systems?

Answer:

- Redox Profiling : Use cyclic voltammetry to measure reduction potentials (E₁/₂) in vitro, comparing results to cellular assays (e.g., ROS detection via DCFH-DA) .

- Context-Dependent Effects : In hypoxic tumor microenvironments, the compound may act as a radiosensitizer via radical generation, whereas normoxic conditions favor antioxidant activity .

- Metabolite Analysis : LC-MS/MS can identify reduced forms (e.g., hydroquinone derivatives) that mediate divergent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.